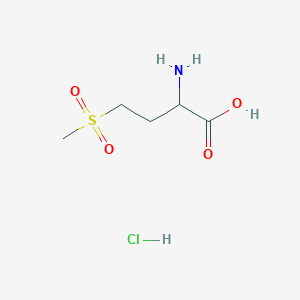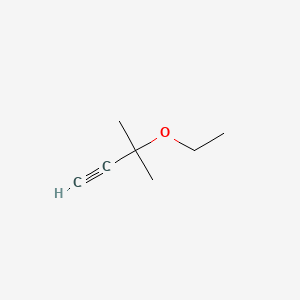
3-Ethoxy-3-methyl-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-3-methyl-1-butyne: is an organic compound with the molecular formula C7H12O . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-ethoxy-3-methylbut-1-yne . It is a colorless liquid with a density of 0.835 g/cm³ and a boiling point of 127°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methyl-1-butyne can be synthesized through various methods. One common method involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-methyl-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium ethoxide (NaOEt) or other strong bases are typically used.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-3-methyl-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive and can participate in various addition reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
- 3-Methyl-1-butyne
- 3-Bromo-3-methyl-1-butyne
- 3-Methoxy-3-methyl-1-butyne
Comparison: 3-Ethoxy-3-methyl-1-butyne is unique due to the presence of the ethoxy group, which imparts different reactivity compared to its analogs. For example, 3-methyl-1-butyne lacks the ethoxy group and thus has different chemical properties and reactivity. Similarly, 3-bromo-3-methyl-1-butyne has a bromine atom, making it more reactive in substitution reactions .
Properties
CAS No. |
7740-69-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-ethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,4)8-6-2/h1H,6H2,2-4H3 |
InChI Key |
POVUIQJVPNHKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




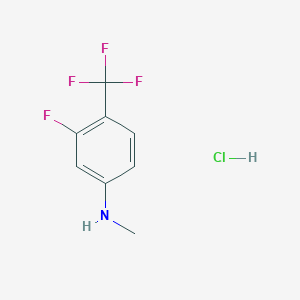
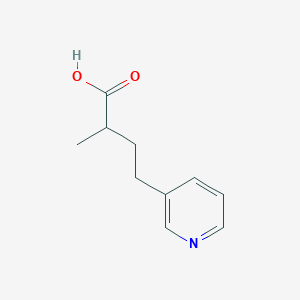

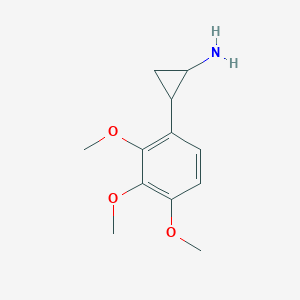
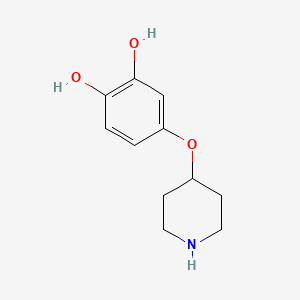
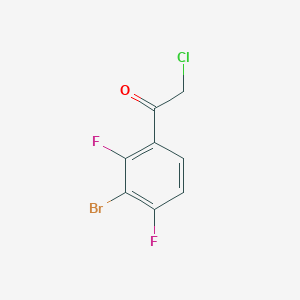

![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
